(R)-2-Amino-5-hydroxypentanoic acid
CAS No.: 6152-90-5
Cat. No.: VC3337034
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6152-90-5 |
---|---|
Molecular Formula | C5H11NO3 |
Molecular Weight | 133.15 g/mol |
IUPAC Name | (2R)-2-amino-5-hydroxypentanoic acid |
Standard InChI | InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1 |
Standard InChI Key | CZWARROQQFCFJB-SCSAIBSYSA-N |
Isomeric SMILES | C(C[C@H](C(=O)O)N)CO |
SMILES | C(CC(C(=O)O)N)CO |
Canonical SMILES | C(CC(C(=O)O)N)CO |
Introduction
Chemical Structure and Properties
Molecular Characteristics
(R)-2-Amino-5-hydroxypentanoic acid has the molecular formula C₅H₁₁NO₃, positioning it among the amino acid derivatives with hydroxylated side chains. The compound features a pentanoic acid backbone with a strategically positioned amino group at the C-2 position in the R configuration and a hydroxyl group at the C-5 position. This arrangement of functional groups contributes significantly to its chemical behavior and biological interactions.
Physical Properties
The physical properties of (R)-2-Amino-5-hydroxypentanoic acid are significant for understanding its behavior in various research and application contexts. The compound demonstrates notable water solubility due to its polar functional groups, making it compatible with biological systems and aqueous reaction environments. Its melting point is approximately 231.5°C, indicating substantial intermolecular forces likely facilitated by hydrogen bonding between its functional groups.
Structural Comparison
To better understand the unique properties of (R)-2-Amino-5-hydroxypentanoic acid, it is valuable to examine its structural relationship with similar compounds. The table below presents a comparative analysis of structurally related compounds:
Synthesis and Preparation Methods
Stereochemical Considerations
The stereochemical purity of (R)-2-Amino-5-hydroxypentanoic acid is critical for its biological activity and research applications. Synthesis typically focuses on maintaining the R configuration at the alpha carbon, which may involve chiral auxiliaries, asymmetric catalysis, or starting from naturally occurring chiral precursors. The stereochemical integrity must be monitored throughout the synthesis process to ensure high enantiomeric excess in the final product.
Biological Activities and Functions
Neurotransmission Modulation
Research suggests that (R)-2-Amino-5-hydroxypentanoic acid may play a role in neurotransmission systems, particularly those involving glutamate receptors. The structural similarities to certain N-methyl-D-aspartate receptor antagonists indicate potential neuromodulatory activities that could influence synaptic transmission and cognitive functions. These interactions suggest possible applications in neuropharmacology and neurological research.
Metabolic Pathway Involvement
The compound's structural features suggest its potential involvement in various metabolic pathways. As an amino acid derivative with both amino and hydroxyl functional groups, it may participate in biosynthetic processes related to protein metabolism and cellular signaling. Further research is needed to elucidate its specific roles in these biological systems.
Comparison with Related Compounds' Activities
When examining biological activities, it is instructive to compare (R)-2-Amino-5-hydroxypentanoic acid with structurally related compounds. For instance, (R)-5-[(Aminoiminomethyl)amino]-2-hydroxy-pentanoic Acid, with its guanidino functionality, demonstrates different biological interactions due to its altered charge distribution and hydrogen bonding capabilities . Similarly, (r)-3-Amino-4-methylpentanoic acid, with its differently positioned amino group, exhibits distinct biological properties .
Analytical Methods and Characterization
Spectroscopic Identification
Several spectroscopic methods are typically employed to characterize (R)-2-Amino-5-hydroxypentanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while Infrared (IR) spectroscopy helps identify functional groups. Mass spectrometry confirms the molecular weight and fragmentation pattern, essential for verification of molecular identity.
Chromatographic Analysis
Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are valuable for assessing the purity of (R)-2-Amino-5-hydroxypentanoic acid. These methods, often coupled with mass spectrometry, allow for sensitive detection and quantification of the compound in various matrices, including biological samples and reaction mixtures.
Stereochemical Analysis
Verifying the stereochemical configuration of (R)-2-Amino-5-hydroxypentanoic acid is crucial for both research and application purposes. Techniques such as polarimetry, circular dichroism, and chiral chromatography provide essential information about the enantiomeric purity of the compound. X-ray crystallography, when applicable, offers definitive confirmation of the three-dimensional structure.
Chemical Reactivity and Modifications
Functional Group Reactivity
The dual functionality of (R)-2-Amino-5-hydroxypentanoic acid provides multiple sites for chemical reactions. The carboxylic acid group can participate in esterification, amide formation, and decarboxylation reactions. The primary amine is susceptible to acylation, alkylation, and imine formation, while the hydroxyl group can undergo esterification, oxidation, and etherification. This multifaceted reactivity makes the compound versatile in chemical synthesis.
Protection Strategies
When performing selective modifications on (R)-2-Amino-5-hydroxypentanoic acid, protection strategies are often necessary to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) for the amine, trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) for the hydroxyl group, and benzyl or methyl esters for the carboxylic acid. The choice of protecting group depends on the specific reaction conditions and subsequent chemistry planned.
Derivatization for Enhanced Properties
Derivatization of (R)-2-Amino-5-hydroxypentanoic acid can produce compounds with enhanced properties for specific applications. For example, the addition of a benzyloxycarbonyl group to the amine, as seen in (R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid, increases stability and solubility in organic solvents, making it more suitable for certain organic synthesis applications. Other modifications might target improved membrane permeability, metabolic stability, or targeted delivery.
Current Research Trends and Future Directions
Recent Advances in Synthesis
Recent advances in synthetic methodologies have expanded the approaches available for producing (R)-2-Amino-5-hydroxypentanoic acid and its derivatives. Developments in asymmetric catalysis, biocatalysis, and flow chemistry offer more efficient and environmentally friendly routes to these compounds. These advances are crucial for scaling up production and reducing costs for research and potential commercial applications.
Emerging Biological Findings
Ongoing research continues to reveal new insights into the biological activities of (R)-2-Amino-5-hydroxypentanoic acid. Studies exploring its interactions with neurotransmitter systems, particularly glutamate receptors, suggest roles in modulating synaptic transmission and potentially influencing cognitive functions. These emerging findings open new avenues for investigation in neuropharmacology and related fields.
Future Research Opportunities
Several promising research directions for (R)-2-Amino-5-hydroxypentanoic acid warrant further investigation. These include deeper exploration of its neurological effects, potential applications in treating metabolic disorders, and development of novel derivatives with enhanced properties. Additionally, computational studies could provide valuable insights into structure-activity relationships and guide rational design of related compounds for specific applications.
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